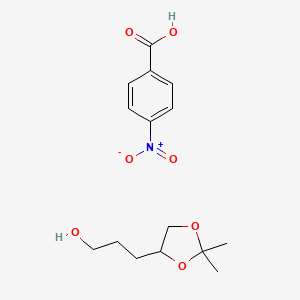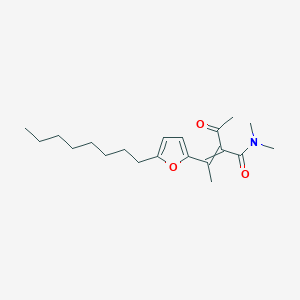
Thiophene, 2,2'-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo-, a typical synthetic route might involve the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Halogenated thiophenes, like this compound, can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Applications De Recherche Scientifique
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action for thiophene derivatives often involves interactions with biological targets such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2,2’-Bithiophene:
3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative used in the production of conductive polymers.
Uniqueness
Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- is unique due to its ethynediyl linkages and iodine substituents, which confer distinct electronic properties and reactivity compared to other thiophene derivatives. These features make it particularly valuable in the synthesis of advanced materials and in various research applications .
Propriétés
Numéro CAS |
565186-15-4 |
|---|---|
Formule moléculaire |
C26H36I2S2 |
Poids moléculaire |
666.5 g/mol |
Nom IUPAC |
3,4-dibutyl-2-[2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl]-5-iodothiophene |
InChI |
InChI=1S/C26H36I2S2/c1-5-9-13-19-21(15-11-7-3)25(27)29-23(19)17-18-24-20(14-10-6-2)22(16-12-8-4)26(28)30-24/h5-16H2,1-4H3 |
Clé InChI |
OXXZOKIKPDOERD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(SC(=C1CCCC)I)C#CC2=C(C(=C(S2)I)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
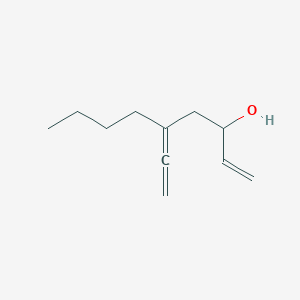
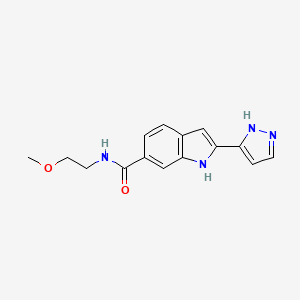
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
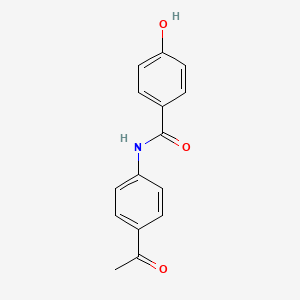
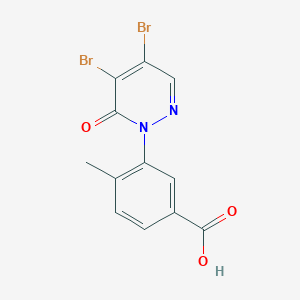
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
